6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C17H16ClF2N3 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1000815 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Optical Characteristics
Research on pyrazolo[3,4-b]pyridine derivatives, including compounds with structural similarities to 6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, has explored their structural, optical, and junction characteristics. Studies have confirmed the molecular structures of these compounds through various techniques, revealing their monoclinic polycrystalline nature. Optical functions derived from transmittance and reflectance spectra indicate two indirect allowed optical energy gaps. The derivatives' thin films have been used to fabricate heterojunctions, showcasing potential as photosensors due to their response to light (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Anticancer and Antimicrobial Potential
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their biological activities. Compounds incorporating elements of this structure have shown significant anticancer and antimicrobial activities. The synthesis of new derivatives has led to molecules with potent activity against cancer cell lines and pathogenic strains. These findings suggest the potential utility of these compounds in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, & Shailesh R. Shah, 2021).
Molecular Docking and Antimicrobial Activity
Further research on pyrazolo[3,4-b]pyridine derivatives has involved molecular docking and in vitro screenings for antimicrobial and antioxidant activities. These studies have demonstrated the compounds' moderate to good binding energies on target proteins, highlighting their relevance in drug discovery and therapeutic applications. The antimicrobial efficacy of these derivatives underlines their potential as novel agents in treating infections (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Corrosion Inhibition
Another significant application area is the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors. Studies have synthesized such derivatives and evaluated their efficiency in protecting mild steel against corrosion in acidic environments. These investigations have confirmed the effectiveness of these compounds as mixed-type inhibitors, showcasing their potential in industrial applications to prevent metal degradation (A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013).
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3/c1-3-8-23-17-15(10(2)22-23)13(16(19)20)9-14(21-17)11-4-6-12(18)7-5-11/h4-7,9,16H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCIDKZLNQPJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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